molecular formula C6H13NO B14318182 N-Hydroxy-2,3-dimethylbut-3-en-2-amine CAS No. 106348-42-9

N-Hydroxy-2,3-dimethylbut-3-en-2-amine

Cat. No.: B14318182
CAS No.: 106348-42-9
M. Wt: 115.17 g/mol
InChI Key: OGQIBCANFHXYMO-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dimethylbut-3-en-2-amine is a tertiary enamine derivative featuring an N-hydroxy functional group and a dimethyl-substituted butenyl backbone. The N-hydroxy moiety is a critical functional group in enzyme inhibition (e.g., monoamine oxidase (MAO) or matrix metalloproteinase (MMP) modulation) and metal-catalyzed reactions due to its chelating properties . The dimethylbutenyl group may confer steric and electronic effects distinct from simpler aliphatic or aromatic analogs, influencing reactivity, solubility, or biological activity.

Properties

CAS No.

106348-42-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-(2,3-dimethylbut-3-en-2-yl)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-5(2)6(3,4)7-8/h7-8H,1H2,2-4H3

InChI Key

OGQIBCANFHXYMO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3-dimethylbut-3-en-2-amine typically involves the reaction of 2,3-dimethylbut-3-en-2-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_2=C(\text{CH}_3)C(\text{CH}_3)_2OH + \text{NH}_2OH \rightarrow \text{CH}_2=C(\text{CH}_3)C(\text{CH}_3)_2ONH_2 ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3-dimethylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-Hydroxy-2,3-dimethylbut-3-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-dimethylbut-3-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups play a crucial role in its reactivity and binding affinity. The compound may act as a nucleophile, participating in various biochemical pathways and reactions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-Hydroxy-2,3-dimethylbut-3-en-2-amine with compounds sharing key functional groups (N-hydroxy, tertiary amine, or bidentate directing groups) or applications (enzyme inhibition, synthetic intermediates).

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Key Functional Groups Biological Activity Synthetic Applications References
This compound N-hydroxy, dimethylbutenyl, enamine Hypothesized enzyme inhibition Potential directing group in catalysis
N-Hydroxy-2-acetylaminofluorene (N-OH-2-AAF) N-hydroxy, acetylamino, aromatic MAO and tryptophan 3-hydroxylase inhibition in hepatocarcinogenesis Carcinogenicity studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-hydroxy, benzamide, bidentate None reported Metal-catalyzed C–H functionalization
N-(3-Acetyl-2-thienyl)acetamides Acetamide, thiophene, acetyl None reported Intermediates for thiophene chemistry
Fluorinated N-hydroxy MMP inhibitors N-hydroxy, sulfonamide, fluorinated MMP inhibition for PET imaging Molecular imaging probes

Structural and Functional Differences

  • N-Hydroxy Group Reactivity :

    • The target compound’s N-hydroxy group may act as a weak acid (pKa ~6–8) similar to N-OH-2-AAF , enabling enzyme interactions or radical formation. In contrast, fluorinated MMP inhibitors (e.g., in ) leverage the N-hydroxy group for selective MMP binding .
    • Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which uses its N,O-bidentate group for metal coordination , the dimethylbutenyl chain in the target compound may hinder chelation due to steric bulk.
  • Backbone Effects :

    • The dimethylbutenyl group introduces rigidity and hydrophobicity compared to the aromatic systems in N-OH-2-AAF or benzamide analogs. This could enhance membrane permeability in biological systems but reduce solubility in polar solvents.
    • Thiophene-based acetamides () prioritize planar aromatic systems for conjugation, whereas the target compound’s aliphatic structure may favor nucleophilic additions or cyclization reactions .

Notes

Data Limitations : Direct studies on this compound are absent; comparisons rely on structural analogs.

Research Gaps : Experimental validation of its enzyme inhibition, chelation properties, and synthetic applications is needed.

Safety Considerations : N-hydroxy compounds (e.g., N-OH-2-AAF) often exhibit toxicity; similar evaluations are critical for the target compound .

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